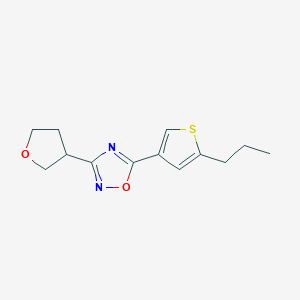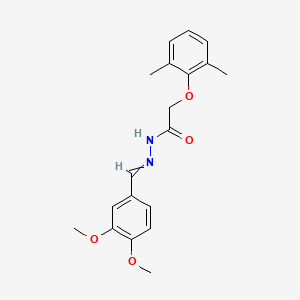
2-(5-fluoro-2-methylphenyl)-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This section is intended to provide a foundational understanding of the compound , focusing on its relevance and the context within which it is studied. However, specific literature directly addressing 2-(5-fluoro-2-methylphenyl)-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)acetamide appears limited, indicating a potential area for future research exploration.
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions that yield products with specific pharmacological activities. For instance, the synthesis of derivatives involving fluoro-phenyl and acetamide groups has been documented, where different substituents are introduced to achieve desired biological activities. These processes are meticulously designed to incorporate various functional groups, resulting in compounds with potential anti-inflammatory and receptor-binding properties (Sunder, Maleraju, 2013).
Molecular Structure Analysis
The molecular structure analysis of similar compounds involves detailed studies using techniques like NMR, IR, and Mass Spectra, which help in confirming the chemical structure of synthesized compounds. These analytical techniques are crucial for understanding the molecular framework and functional groups present, which are indicative of the compound's reactivity and potential biological interactions.
Chemical Reactions and Properties
Chemical reactions involving acetamide derivatives often explore the reactivity of these compounds under various conditions. For example, the interaction with methyl(organyl)dichlorosilanes leading to heterocyclic compounds provides insights into the reactivity of N-(2-hydroxyphenyl)acetamide derivatives, showcasing the formation of silaheterocyclic compounds and their subsequent hydrolysis (Lazareva et al., 2017).
Propiedades
IUPAC Name |
2-(5-fluoro-2-methylphenyl)-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FNO2/c1-14-6-7-18(21)11-17(14)12-20(23)22-13-15-8-9-24-19-5-3-2-4-16(19)10-15/h2-7,11,15H,8-10,12-13H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWAFDFQCVUNGTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)CC(=O)NCC2CCOC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-cyclohexyl-N-[2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5669785.png)
![(3aR*,6aR*)-2-(2-methoxyethyl)-5-(3-methyl-2-pyrazinyl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5669788.png)
![ethyl 3,5-dimethyl-2-[(3-methylphenyl)hydrazono]-2H-pyrrole-4-carboxylate](/img/structure/B5669789.png)

![N,5-dimethyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B5669796.png)

![1-[(2-bromo-4-methylphenoxy)acetyl]pyrrolidine](/img/structure/B5669818.png)

![4-[1-benzyl-3-(2-methyl-1,3-thiazol-4-yl)-1H-1,2,4-triazol-5-yl]-1-methylpiperidin-4-ol](/img/structure/B5669835.png)
![N-(3-{[(4-nitrophenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5669853.png)
![2-ethyl-9-[2-(2-methyl-1H-imidazol-1-yl)propanoyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5669862.png)
![1-(4-{2-[(3S*,4R*)-3-(dimethylamino)-4-propylpyrrolidin-1-yl]-2-oxoethoxy}phenyl)ethanone](/img/structure/B5669868.png)

![[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]acetic acid](/img/structure/B5669887.png)